molecular formula C21H17BrN2O2S B2409154 5-(4-Bromophenyl)-3-phenyl-1-(phenylsulfonyl)-2-pyrazoline CAS No. 361170-80-1

5-(4-Bromophenyl)-3-phenyl-1-(phenylsulfonyl)-2-pyrazoline

Cat. No.: B2409154
CAS No.: 361170-80-1
M. Wt: 441.34
InChI Key: OZTSILBBTXZVOF-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-3-phenyl-1-(phenylsulfonyl)-2-pyrazoline is a heterocyclic compound that belongs to the pyrazoline family Pyrazolines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-3-phenyl-1-(phenylsulfonyl)-2-pyrazoline typically involves the cyclization of appropriate hydrazones with α,β-unsaturated carbonyl compounds. One common method includes the reaction of 4-bromobenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized with phenylsulfonylacetophenone under acidic conditions to yield the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-3-phenyl-1-(phenylsulfonyl)-2-pyrazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolines, pyrazoles, and other heterocyclic derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(4-Bromophenyl)-3-phenyl-1-(phenylsulfonyl)-2-pyrazoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-3-phenyl-1-(phenylsulfonyl)-2-pyrazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Bromophenyl)-3-phenyl-1-(phenylsulfonyl)-2-pyrazoline is unique due to its combination of bromophenyl, phenyl, and phenylsulfonyl groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(benzenesulfonyl)-3-(4-bromophenyl)-5-phenyl-3,4-dihydropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O2S/c22-18-13-11-17(12-14-18)21-15-20(16-7-3-1-4-8-16)23-24(21)27(25,26)19-9-5-2-6-10-19/h1-14,21H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTSILBBTXZVOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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